molecular formula C14H19N5O3 B3747734 4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-BUTANONE

4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-BUTANONE

Cat. No.: B3747734
M. Wt: 305.33 g/mol
InChI Key: WZHXRDJWOASODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-BUTANONE is a synthetic organic compound characterized by the presence of two pyrazole rings, each substituted with methyl and nitro groups, connected via a butanone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-BUTANONE typically involves the following steps:

    Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 3,5-dimethyl-2,4-dinitroacetophenone under acidic conditions.

    Coupling of Pyrazole Rings: The two pyrazole rings are then coupled using a butanone linker. This step often involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-Scale Synthesis: Utilizing batch reactors for the formation and coupling of pyrazole rings.

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.

    Automated Purification: Employing automated chromatography systems for efficient purification.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-BUTANONE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl groups on the pyrazole rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-BUTANONE has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and antimicrobial agents.

    Materials Science: Used in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-BUTANONE involves:

    Molecular Targets: Binding to specific enzymes or receptors, potentially inhibiting their activity.

    Pathways Involved: Modulation of signaling pathways related to inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-BUTANONE: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-BUTANONE: Contains only one pyrazole ring, leading to different structural and functional properties.

Uniqueness

4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-BUTANONE is unique due to the presence of two pyrazole rings with nitro groups, which confer distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(3,5-dimethyl-4-nitropyrazol-1-yl)-1-(3,5-dimethylpyrazol-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3/c1-9-8-10(2)18(15-9)13(20)6-5-7-17-12(4)14(19(21)22)11(3)16-17/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHXRDJWOASODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)CCCN2C(=C(C(=N2)C)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781917
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-BUTANONE
Reactant of Route 2
Reactant of Route 2
4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-BUTANONE
Reactant of Route 3
Reactant of Route 3
4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-BUTANONE
Reactant of Route 4
Reactant of Route 4
4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-BUTANONE
Reactant of Route 5
Reactant of Route 5
4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-BUTANONE
Reactant of Route 6
Reactant of Route 6
4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-BUTANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.